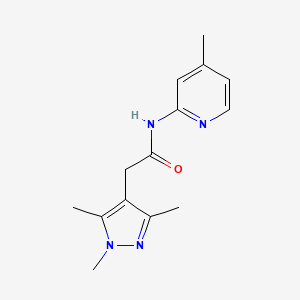![molecular formula C15H15ClN2O B7508997 N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508997.png)
N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide, commonly known as DMCM, is a pyridine derivative that has been extensively studied for its potential use as an anxiolytic drug. DMCM has been found to exhibit anxiogenic effects, meaning that it induces anxiety-like behavior in animals and humans. However, despite its anxiogenic properties, DMCM has also been found to have therapeutic potential in the treatment of anxiety disorders.
Wirkmechanismus
DMCM acts by selectively binding to the benzodiazepine site of the GABA-A receptor, which enhances the inhibitory effects of GABA on neuronal activity. This results in the anxiogenic effects of DMCM, as well as its potential therapeutic effects in the treatment of anxiety disorders.
Biochemical and Physiological Effects:
DMCM has been found to have a number of biochemical and physiological effects, including the induction of anxiety-like behavior in animals and humans. DMCM has also been found to increase the levels of corticotropin-releasing hormone (CRH) in the hypothalamus, which is a key regulator of the stress response. DMCM has also been found to increase the levels of the stress hormone cortisol in humans.
Vorteile Und Einschränkungen Für Laborexperimente
DMCM has several advantages for use in lab experiments, including its selective activation of the GABA-A receptor and its ability to induce anxiety-like behavior in animals and humans. However, DMCM also has several limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several potential future directions for research on DMCM, including the development of novel anxiolytic drugs based on its structure and mechanism of action. Additionally, further research is needed to better understand the neurobiology of anxiety and the role of GABA-A receptors in the regulation of anxiety-related behavior. Finally, future studies could investigate the potential therapeutic effects of DMCM in the treatment of anxiety disorders.
Synthesemethoden
DMCM can be synthesized using a variety of methods, including the reaction of 3-chlorobenzylamine with 2,6-dimethylpyridine-4-carboxylic acid, followed by N-methylation of the resulting carboxamide. Other methods include the reaction of 3-chlorobenzyl chloride with 2,6-dimethylpyridine-4-carboxamide, or the reaction of 3-chlorobenzylamine with 2,6-dimethylpyridine-4-carboxamide followed by N-alkylation.
Wissenschaftliche Forschungsanwendungen
DMCM has been extensively studied for its anxiogenic properties, and has been used as a tool to study the neurobiology of anxiety. DMCM has been found to selectively activate the GABA-A receptor, which is the primary target of many anxiolytic drugs. DMCM has also been used to study the role of GABA-A receptors in the regulation of anxiety-related behavior.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-5-3-8-14(17-11)15(19)18(2)10-12-6-4-7-13(16)9-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZWNYUOZMNVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-1-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508935.png)
![N-[(2,4-dimethylphenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508941.png)


![Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)



![(2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509002.png)

![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)
